2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that has garnered interest due to its potential biological activities The compound features an oxadiazole ring, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:
Formation of 4-methoxyphenylhydrazine: This is achieved by reacting 4-methoxyphenylhydrazine with acetic anhydride.
Cyclization to form the oxadiazole ring: The intermediate is then treated with carbon disulfide and potassium hydroxide to form the oxadiazole ring.
Formation of the final product: The oxadiazole intermediate is then reacted with hydrazine hydrate to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields. This method involves the use of microwave pulses to facilitate the reaction between the oxadiazole intermediate and hydrazine hydrate .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
- 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Uniqueness
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to the presence of the methoxy group, which enhances its chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-17-8-4-2-7(3-5-8)11-15-14-10(18-11)6-9(16)13-12/h2-5H,6,12H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCNXUVFNJWSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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